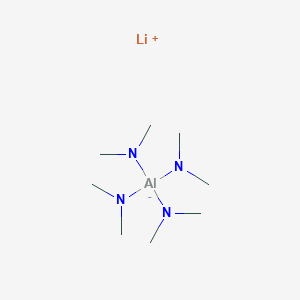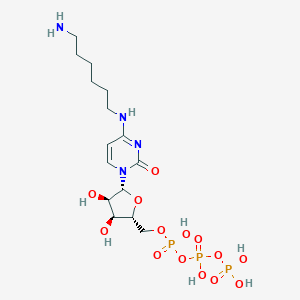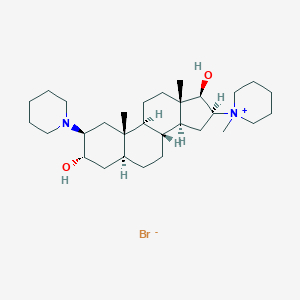
Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 3-methylphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 3-methylphenyl ester, also known as Clomeleon, is a synthetic fluorescent protein that is widely used in scientific research. Clomeleon is a molecular probe that can be used to monitor the intracellular calcium concentration in living cells.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 3-methylphenyl ester involves the use of fluorescence resonance energy transfer (FRET). FRET is a phenomenon that occurs when two fluorophores are in close proximity to each other. When the donor fluorophore (GFP) is excited by light, it transfers its energy to the acceptor fluorophore (YFP), which emits light at a different wavelength. The efficiency of FRET depends on the distance between the two fluorophores, which is determined by the intracellular calcium concentration. When the calcium concentration is low, the two fluorophores are far apart, and FRET is minimal. When the calcium concentration is high, the two fluorophores are close together, and FRET is maximal.
Efectos Bioquímicos Y Fisiológicos
Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 3-methylphenyl ester has been shown to have minimal biochemical and physiological effects on living cells. It does not interfere with the normal function of calcium signaling pathways, and it does not affect cell viability or morphology. However, it is important to note that Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 3-methylphenyl ester is a synthetic molecule, and it may interact with other molecules in unpredictable ways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 3-methylphenyl ester has several advantages for lab experiments. It is a non-invasive tool that can be used to monitor calcium signaling in living cells without disrupting normal cellular processes. It is also highly sensitive, and can detect changes in calcium concentration in real time. However, there are also some limitations to using Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 3-methylphenyl ester. It requires specialized equipment and expertise to use, and it can be expensive to produce and maintain. Additionally, it is not suitable for all types of experiments, and it may not be able to detect subtle changes in calcium signaling.
Direcciones Futuras
There are several future directions for research on Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 3-methylphenyl ester. One area of interest is the development of new bifunctional linkers that can be used to monitor other intracellular signaling pathways, such as cAMP or IP3. Another area of interest is the development of new fluorescent proteins that can be used as donor or acceptor fluorophores. Finally, there is a need for further research on the limitations of Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 3-methylphenyl ester, and the development of new techniques for monitoring calcium signaling in living cells.
Métodos De Síntesis
The synthesis of Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 3-methylphenyl ester involves the use of a bifunctional linker, which is used to attach two different fluorescent proteins to the same molecule. The linker is composed of two parts: a peptide sequence that binds to the calcium ion, and a flexible spacer that separates the two fluorescent proteins. The two fluorescent proteins used in Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 3-methylphenyl ester are green fluorescent protein (GFP) and yellow fluorescent protein (YFP). The GFP is used as a donor fluorophore, while the YFP is used as an acceptor fluorophore.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 3-methylphenyl ester is widely used in scientific research to monitor the intracellular calcium concentration in living cells. Calcium ions play a crucial role in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 3-methylphenyl ester is a powerful tool that can be used to study the dynamics of calcium signaling in living cells. It can be used to study the effects of drugs and other compounds on calcium signaling, as well as the role of calcium signaling in disease.
Propiedades
Número CAS |
122277-25-2 |
|---|---|
Nombre del producto |
Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 3-methylphenyl ester |
Fórmula molecular |
C15H12ClNO4 |
Peso molecular |
305.71 g/mol |
Nombre IUPAC |
(3-methylphenyl) 2-carbamoyloxy-5-chlorobenzoate |
InChI |
InChI=1S/C15H12ClNO4/c1-9-3-2-4-11(7-9)20-14(18)12-8-10(16)5-6-13(12)21-15(17)19/h2-8H,1H3,(H2,17,19) |
Clave InChI |
BKUIJBRIBDXWMR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)C2=C(C=CC(=C2)Cl)OC(=O)N |
SMILES canónico |
CC1=CC(=CC=C1)OC(=O)C2=C(C=CC(=C2)Cl)OC(=O)N |
Otros números CAS |
122277-25-2 |
Sinónimos |
(3-methylphenyl) 2-carbamoyloxy-5-chloro-benzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-[(Pyrrolidin-3-yl)oxy]benzonitrile](/img/structure/B45160.png)



